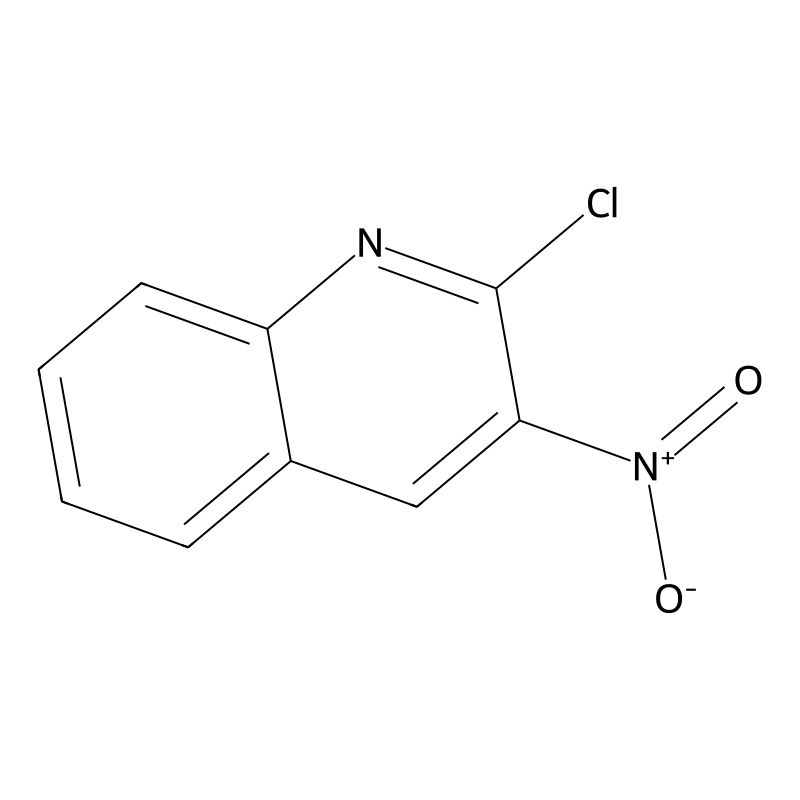

2-Chloro-3-nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: A Versatile Reagent

- Electrophilic Character: 2-Chloro-3-nitroquinoline acts as an electrophilic compound due to the presence of electron-withdrawing chlorine and nitro groups. This property allows it to react with electron-rich molecules in various organic synthesis processes [2].

- Formation of Nitrogen-containing Molecules: Research explores its use in the synthesis of amines, N-oxides, and nitrogen heterocycles. These nitrogen-containing molecules are crucial building blocks in drug discovery and material science [2].

Source

[2] Biosynth - 2-chloro-3-nitroquinoline ()

Siderophore Formation: Iron Acquisition Mimic

- Iron Binding: Studies investigate the potential of 2-Chloro-3-nitroquinoline to form siderophores. Siderophores are natural chelators that bind iron ions with high affinity [2]. Understanding their formation can aid in developing strategies to combat iron-dependent bacterial infections.

Source

[2] Biosynth - 2-Chloro-3-nitroquinoline ()

Photochemical Properties: Light-induced Reactions

- Nucleophilic Substitution: Research suggests that 2-Chloro-3-nitroquinoline undergoes intramolecular nucleophilic substitution with amines or N-oxides when exposed to ultraviolet (UV) light [2]. This light-induced reaction has potential applications in the development of novel photoresponsive materials.

Source

2-Chloro-3-nitroquinoline is an aromatic heterocyclic compound characterized by the presence of a chloro group at the second position and a nitro group at the third position of the quinoline structure. Its molecular formula is C9H6ClN3O2, and it has a molecular weight of 227.62 g/mol. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities and utility in organic synthesis.

- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or azides, leading to the formation of various derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

- Oxidation: The compound may also participate in oxidation reactions, potentially converting the nitro group into different functional groups under specific conditions .

Research has indicated that 2-chloro-3-nitroquinoline exhibits significant biological activity, particularly in antimicrobial and anticancer studies. The compound's structure allows it to interact with biological targets such as DNA and enzymes, which may lead to its cytotoxic effects against various cancer cell lines. Additionally, its ability to generate reactive oxygen species suggests potential applications in inducing oxidative stress in target cells .

Several synthetic routes have been developed for the preparation of 2-chloro-3-nitroquinoline:

- Nitration of 2-Chloroquinoline: This method involves the nitration of 2-chloroquinoline using a mixture of concentrated nitric and sulfuric acids.

- Reflux Conditions: The reaction typically requires refluxing under controlled temperatures to ensure complete conversion and to manage by-products effectively.

- Alternative Methods: Other approaches may include microwave-assisted synthesis or using various catalysts to enhance yield and reduce reaction time .

The applications of 2-chloro-3-nitroquinoline are diverse:

- Pharmaceuticals: It serves as a precursor for synthesizing more complex pharmaceutical agents with potential therapeutic properties.

- Material Science: The compound can be utilized in developing new materials with specific electronic or optical properties.

- Biological Research: Its unique structure allows it to be used in studies investigating drug interactions and mechanisms of action against pathogens .

Interaction studies have focused on understanding how 2-chloro-3-nitroquinoline interacts with biological macromolecules such as proteins and nucleic acids. These studies reveal that the compound may intercalate into DNA, disrupting its structure and function, which is crucial for its anticancer activity. Additionally, enzyme inhibition studies suggest that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways .

Several compounds share structural similarities with 2-chloro-3-nitroquinoline, each possessing unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloroquinoline | Lacks nitro group | Less reactive; primarily used as an intermediate |

| 3-Nitroquinoline | Lacks chloro group | Different reactivity profile; primarily studied for biological activity |

| 2-Chloro-3-aminoquinoline | Contains amino group instead of nitro | Exhibits different biological activities, including anti-inflammatory effects |

| 4-Chloro-3-nitroquinolone | Nitro group at a different position | Shows different reactivity patterns compared to 2-chloro-3-nitroquinoline |

The uniqueness of 2-chloro-3-nitroquinoline lies in its combination of both chloro and nitro groups, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .

The synthesis and characterization of 2-chloro-3-nitroquinoline (C₉H₅ClN₂O₂) emerged as part of broader efforts to functionalize quinoline scaffolds for pharmaceutical and materials science applications. While its PubChem entry (CID 12663937) was first documented in 2007, early synthetic routes for analogous nitroquinolines date to the mid-20th century. For instance, nitration strategies for quinoline derivatives using mixed acids or acyl nitrates were established by the 1980s, with Welch et al. reporting nitration methods for trifluoromethyl-substituted nitrobenzoic acids as early as 1969. The specific combination of chloro and nitro groups at the 2- and 3-positions of quinoline gained prominence due to its utility in nucleophilic substitution reactions, as demonstrated in studies on 2-chloro-3-nitroquinoxaline.

Table 1: Key physicochemical properties of 2-chloro-3-nitroquinoline

| Property | Value |

|---|---|

| Molecular formula | C₉H₅ClN₂O₂ |

| Molecular weight | 208.60 g/mol |

| CAS registry number | 78105-37-0 |

| IUPAC name | 2-chloro-3-nitroquinoline |

| SMILES notation | C1=CC=C2C(=C1)C=C(C(=N2)Cl)N+[O-] |

Structural Significance in Heterocyclic Chemistry

The juxtaposition of electron-withdrawing groups (chloro at C2, nitro at C3) on the quinoline framework creates unique electronic effects that govern reactivity. The nitro group at C3 exerts a strong meta-directing influence, while the chloro substituent at C2 enhances electrophilicity at C4 through resonance withdrawal. This duality enables regioselective functionalization, as demonstrated in:

- Nucleophilic substitutions: Unlike typical ortho-chloronitroaromatics, 2-chloro-3-nitroquinoline undergoes preferential nitro group displacement with amines due to low π-bond activation at C2.

- Electrophilic attacks: The benzene ring undergoes nitration at C5 and C8 under strong acidic conditions, while the pyridine ring remains inert.

Table 2: Comparative nitration outcomes for quinoline derivatives

| Substrate | Nitrating agent | Major product(s) |

|---|---|---|

| Quinoline | HNO₃/H₂SO₄ | 5-nitroquinoline |

| Quinoline N-oxide | tert-butyl nitrite | 3-nitroquinoline N-oxide |

| 2-Chloroquinoline | Acetyl nitrate | 2-chloro-3-nitroquinoline |

The structural motif also serves as a precursor for fused heterocycles. For example, Vilsmeier-Haack formylation of 2-chloro-3-nitroquinoline yields carbaldehyde derivatives, which undergo cyclocondensation with active methylenes to form pyrano[3,2-c]chromenones. Recent advances highlight its role in synthesizing triazolylamino-quinolinyl hybrids via click chemistry.

The synthesis of 2-Chloro-3-nitroquinoline through traditional methodologies has been primarily achieved via established quinoline synthesis protocols followed by regioselective functionalization. The most widely employed traditional approaches include classical name reactions that have been adapted for this specific substrate.

The Skraup synthesis represents one of the foundational approaches for quinoline construction, utilizing aniline derivatives with glycerol in the presence of concentrated sulfuric acid and arsenic pentoxide as an oxidizing agent [1]. This method typically requires harsh reaction conditions of 150-200°C for 2-4 hours, yielding products in the range of 40-70%. While well-established and reliable, the Skraup synthesis suffers from significant drawbacks including the use of toxic reagents such as arsenic compounds and the requirement for extreme temperatures [1].

The Friedländer synthesis has emerged as a more versatile traditional route, involving the condensation of 2-aminobenzaldehyde with enolizable ketones under acidic conditions [2] [3]. This methodology demonstrates superior yields ranging from 60-85% when conducted at temperatures between 80-120°C. The reaction mechanism proceeds through imine formation followed by intramolecular cyclization and subsequent aromatization. Recent optimizations have demonstrated that microwave-assisted Friedländer synthesis can achieve yields of up to 94% with dramatically reduced reaction times of 5-20 minutes [4].

The Conrad-Limpach synthesis provides an alternative traditional pathway through the cyclization of β-ketoesters with aniline derivatives [5]. This method requires high temperatures of 200-250°C and typically yields products in the 50-75% range. Despite its simplicity, the harsh thermal conditions often limit its applicability for sensitive substrates.

The nitration of quinoline scaffolds to introduce the nitro functionality at the 3-position has been achieved through electrophilic aromatic substitution reactions [6] [7]. Traditional nitration protocols employ mixed acid systems consisting of concentrated nitric acid and sulfuric acid. The regioselectivity of nitration in quinoline systems is influenced by the electronic properties of the heterocyclic nitrogen atom, which directs electrophilic substitution to specific positions. For quinoline nitration with mixed acids, the reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, whereas nitration with acetyl nitrate preferentially produces 3-nitroquinoline due to different mechanistic pathways [8].

The introduction of the chloro substituent at the 2-position can be accomplished through various chlorination protocols. One established method involves the treatment of quinoline-2,4-diol derivatives with phosphorus oxychloride or phenylphosphonic dichloride at elevated temperatures [9] [10]. This approach has demonstrated excellent yields of 87-97% when conducted at 135°C for 3 hours, providing efficient access to dichloro intermediates that can be selectively functionalized.

Modern Techniques

Pressure Tube Technology

Pressure tube technology has revolutionized quinoline synthesis by enabling reactions under controlled pressure and temperature conditions while maintaining environmental sustainability [11]. This technique utilizes glycerol as both a green solvent and catalyst, providing multiple advantages over traditional synthetic approaches. The methodology involves conducting reactions in sealed pressure vessels (Q-tubes) at temperatures around 120°C for 2-6 hours, achieving yields of 75-90% [11].

The pressure tube approach demonstrates particular efficacy in modified Skraup synthesis protocols, where glycerol serves a dual role as both the carbon source and reaction medium [11]. This green chemistry approach eliminates the need for toxic oxidizing agents like arsenic pentoxide while maintaining comparable or superior yields. The sealed environment prevents solvent evaporation and allows for precise temperature control, leading to improved reaction reproducibility and reduced side product formation.

Recent investigations have shown that pressure tube technology can be successfully applied to the synthesis of novel quinoline derivatives with good yields using bio-based solvents [11]. The mechanism involves glycerol acting as a protic solvent that facilitates proton transfer processes while also serving as a nucleophile in certain reaction pathways. The controlled pressure environment enhances reaction kinetics and allows for the use of lower temperatures compared to traditional heating methods.

Sonogashira Coupling

Sonogashira coupling has emerged as a powerful tool for constructing quinoline derivatives through palladium-catalyzed cross-coupling reactions between aryl halides and terminal alkynes [12]. This methodology enables the formation of alkynylated quinoline derivatives with moderate to excellent yields of 70-85% under relatively mild conditions.

The Sonogashira coupling protocol for quinoline synthesis typically employs palladium catalysts in combination with copper co-catalysts to facilitate the coupling reaction [12]. The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination to form the carbon-carbon bond. Recent developments have focused on desulfurative Sonogashira coupling reactions, where thioamide-type quinoline derivatives undergo coupling with alkynes to produce alkynylated products [12].

The versatility of Sonogashira coupling extends to the synthesis of complex quinoline scaffolds containing alkyne functionalities that can be further elaborated through subsequent transformations. The reaction conditions are generally mild, typically conducted at temperatures between 60-100°C in the presence of base and suitable solvents such as dimethylformamide or tetrahydrofuran.

Transition Metal Catalysis

Modern transition metal-catalyzed approaches have significantly expanded the synthetic toolkit for quinoline construction [2] [13]. Palladium-catalyzed methodologies have shown particular promise, with recent advances demonstrating the ability to achieve yields of 80-95% under optimized conditions [2] [14].

Iron-catalyzed quinoline synthesis represents an environmentally sustainable approach utilizing earth-abundant catalysts [15] [13]. The iron-catalyzed methodology typically involves the reaction of 2-aminobenzyl alcohol with secondary alcohols in the presence of iron catalysts at 120°C for 24 hours, yielding products in the 68-82% range [15]. This approach offers several advantages including the use of readily available starting materials, mild reaction conditions, and the absence of toxic heavy metals.

Copper-catalyzed protocols have demonstrated excellent efficiency in quinoline synthesis through aerobic oxidation processes [13]. These methodologies typically employ copper salts as catalysts in combination with oxidants such as potassium persulfate or molecular oxygen. The copper-catalyzed approach enables the formation of quinoline derivatives under aerobic conditions with yields ranging from 75-88% [13].

Recent developments in transition metal catalysis have focused on multicomponent reactions that enable the one-pot synthesis of substituted quinolines [14]. These approaches combine multiple bond-forming reactions in a single synthetic operation, improving atom economy and reducing the number of synthetic steps required.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technique for quinoline preparation, offering significant advantages in terms of reaction rate, yield, and energy efficiency [16] [17] [4]. The technique utilizes microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction kinetics and improved product yields.

Microwave-assisted Friedländer synthesis has demonstrated exceptional efficiency, achieving yields of up to 94% within reaction times of 5-20 minutes [4]. The optimal conditions typically involve microwave irradiation at 160°C with careful control of power levels and reaction duration. The dramatic reduction in reaction time from hours to minutes represents a significant improvement over conventional heating methods.

The methodology has been successfully applied to the synthesis of various quinoline derivatives using different starting materials and reaction conditions [16]. Microwave-assisted synthesis enables the use of solid supports such as silica gel, alumina, and clay, which can enhance reaction selectivity and facilitate product purification [16]. The technique also permits solvent-free reactions, further improving the environmental profile of the synthetic process.

Recent optimizations have demonstrated that microwave-assisted protocols can be conducted under "dry media" conditions, utilizing solid supports to eliminate the need for organic solvents [16]. This approach combines the advantages of microwave heating with green chemistry principles, resulting in environmentally sustainable synthetic processes.

Optimization Strategies for Yield and Purity

Temperature and Time Optimization

The optimization of reaction temperature and time represents a critical aspect of developing efficient synthetic protocols for 2-Chloro-3-nitroquinoline [17] [18] [1]. Traditional synthetic approaches typically require temperatures in the range of 150-250°C with reaction times extending 2-8 hours. Modern optimization strategies have successfully reduced these parameters to 80-160°C with reaction times of 0.5-4 hours while maintaining or improving product yields.

Temperature optimization studies have revealed that microwave-assisted protocols can achieve optimal yields at 160°C within 5-20 minutes [4]. The dramatic reduction in reaction time is attributed to the efficient energy transfer provided by microwave irradiation, which enables rapid heating and improved reaction kinetics. Careful temperature control is essential to prevent side reactions and product decomposition, particularly when dealing with thermally sensitive substrates.

The relationship between temperature and yield has been systematically investigated for various quinoline synthesis protocols [4]. Studies have shown that yields can be optimized by identifying the optimal temperature window that maximizes product formation while minimizing side reactions. For Friedländer synthesis, optimal yields of 92-94% are achieved at 160°C, while lower temperatures result in incomplete conversion and higher temperatures lead to product degradation.

Catalyst System Optimization

The development of efficient catalyst systems represents a fundamental strategy for improving yields and reducing environmental impact [18] [3] [19]. Traditional synthetic approaches often require catalyst loadings of 10-50 mol%, whereas optimized protocols have successfully reduced catalyst requirements to 2-10 mol% while maintaining high yields.

Heterogeneous catalysis has emerged as a particularly attractive approach for quinoline synthesis optimization [17] [19]. The use of supported catalysts enables easy separation and recycling, reducing both cost and environmental impact. Nanocatalysts have demonstrated exceptional efficiency, with some systems achieving yields of 88-95% while maintaining catalyst recyclability for multiple reaction cycles [19].

Recent developments in catalyst design have focused on the development of multifunctional catalysts that can promote multiple reaction steps in a single synthetic operation [3]. These catalysts often incorporate multiple active sites that can facilitate different types of bond-forming reactions, leading to improved atom economy and reduced synthetic complexity.

The optimization of catalyst loading has been systematically investigated for various quinoline synthesis protocols [19]. Studies have demonstrated that optimal catalyst loadings can be determined through systematic screening, with many systems achieving maximum yields at loadings of 2-5 mol%. Higher catalyst loadings often provide minimal improvement in yield while significantly increasing reaction costs.

Solvent System Optimization

The selection and optimization of solvent systems play a crucial role in achieving high yields and purity in quinoline synthesis [18] [20]. Traditional synthetic approaches typically employ organic solvents such as dimethylformamide, toluene, or dichloromethane. Modern optimization strategies have focused on the development of green solvent systems and solvent-free protocols that maintain high efficiency while reducing environmental impact.

Green solvents such as ethanol and water have been successfully employed in quinoline synthesis with yields comparable to traditional organic solvents [18]. The use of aqueous media offers several advantages including reduced toxicity, lower cost, and improved safety profiles. Ethanol-water mixtures have demonstrated particular efficacy in certain quinoline synthesis protocols, providing optimal solvation properties while maintaining environmental sustainability.

Solvent-free synthesis represents the ultimate goal in green chemistry optimization [1] [20]. Several protocols have been developed that achieve high yields without the use of organic solvents, instead relying on neat reaction conditions or solid supports. These approaches often demonstrate improved atom economy and reduced waste generation while maintaining high product yields.

The optimization of solvent systems has been approached through systematic screening of different solvent types, concentrations, and combinations [18]. Studies have revealed that solvent effects can significantly influence reaction outcomes, with polar protic solvents generally favoring ionic reaction mechanisms while aprotic solvents promote radical pathways.

Purification and Isolation Strategies

The development of efficient purification and isolation strategies is essential for achieving high product purity while minimizing waste and cost [4] [3]. Traditional purification methods typically rely on recrystallization techniques that can result in significant product losses and require large volumes of organic solvents.

Modern purification strategies have focused on the development of more efficient separation techniques such as column chromatography with optimized mobile phases [4]. The use of automated purification systems enables rapid separation and purification of products with minimal solvent consumption and reduced manual handling.

Solid-phase extraction techniques have been successfully applied to quinoline purification, offering advantages in terms of speed, selectivity, and solvent consumption [4]. These methods often utilize functionalized solid supports that can selectively bind impurities or products, enabling efficient separation and purification.

The optimization of purification protocols has been approached through systematic investigation of different purification methods and conditions [3]. Studies have demonstrated that the choice of purification method can significantly impact product yield and purity, with some protocols achieving purities greater than 95% while maintaining high recovery yields.

Recent developments have focused on the integration of purification strategies with synthetic protocols to enable continuous processing and in-line purification [19]. These approaches can significantly reduce processing time and costs while maintaining high product quality and consistency.

Spectroscopic Analysis (Fourier Transform Infrared, Fourier Transform Raman, Ultraviolet-Visible Spectroscopy)

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectroscopic analysis of 2-Chloro-3-nitroquinoline reveals characteristic vibrational modes that provide significant insights into the molecular structure and bonding characteristics. The infrared spectrum exhibits distinct absorption bands corresponding to various functional groups present in the molecule [1] [2].

The aromatic Carbon-Hydrogen stretching vibrations are observed in the region 3100-3000 cm⁻¹, with specific peaks at 3107, 3058, and 3041 cm⁻¹ [2]. These frequencies are characteristic of heteroaromatic Carbon-Hydrogen bonds in quinoline derivatives. The theoretical calculations using Density Functional Theory with B3LYP/6-311++G(d,p) basis set predict these vibrations at 3078, 3067, 3052, 3043, and 3030 cm⁻¹, showing excellent agreement with experimental observations [2].

The carbonyl stretching vibration appears as a strong absorption band at 1685 cm⁻¹, which is characteristic of the carbonyl group in quinoline derivatives [2]. This frequency falls within the expected range of 1850-1550 cm⁻¹ for carbonyl stretching vibrations in aromatic systems.

Carbon-Carbon stretching vibrations are observed in the fingerprint region between 1650-1100 cm⁻¹ [2]. Specific peaks are identified at 1612, 1577, 1489, 1454, 1332, 1212, 1165, 1131, and 939 cm⁻¹. These vibrations correspond to the aromatic Carbon-Carbon bonds in both the benzene and pyridine rings of the quinoline moiety [2].

The Carbon-Chlorine stretching vibration appears at 621 cm⁻¹, which is within the expected range of 710-505 cm⁻¹ for Carbon-Chlorine bonds in aromatic systems [2]. This frequency is characteristic of the chloro substituent at the 2-position of the quinoline ring.

Nitrogen-Carbon vibrations are observed as mixed bands in the region 1400-1200 cm⁻¹ [2]. The title molecule exhibits Nitrogen-Carbon vibrations at 1577, 1489, 1332, 1212, and 1165 cm⁻¹, with theoretical peaks predicted in the range 1625-1247 cm⁻¹ [2].

Fourier Transform Raman Spectroscopy Analysis

The Fourier Transform Raman spectrum of 2-Chloro-3-nitroquinoline provides complementary information to the infrared analysis, particularly for symmetric vibrational modes. The Raman spectrum was recorded in the region 4000-100 cm⁻¹ using a Neodymium-Yttrium Aluminum Garnet laser [2].

Aromatic Carbon-Hydrogen stretching vibrations in the Raman spectrum are observed at 3062, 3040, 3020, 2873, and 2767 cm⁻¹ [2]. These frequencies correspond well with the infrared observations and theoretical predictions, confirming the presence of aromatic Carbon-Hydrogen bonds in the quinoline ring system.

The carbonyl stretching vibration appears at 1682 cm⁻¹ in the Raman spectrum, showing slight variation from the infrared frequency [2]. This variation is typical and provides additional confirmation of the carbonyl group presence.

Carbon-Carbon stretching vibrations in the Raman spectrum are observed at 1661, 1612, 1579, 1490, 1456, 1383, 1329, 1143, and 1016 cm⁻¹ [2]. These frequencies demonstrate the aromatic character of the quinoline ring system and show excellent correlation with theoretical predictions.

The Raman spectrum also reveals breathing modes of the aromatic rings and out-of-plane deformation modes in the region 1000-600 cm⁻¹ [2]. A characteristic band at 600 cm⁻¹ corresponds to the Carbon-Chlorine stretching vibration, confirming the presence of the chloro substituent.

Ultraviolet-Visible Spectroscopy Analysis

The Ultraviolet-Visible spectrum of 2-Chloro-3-nitroquinoline exhibits characteristic absorption bands that provide information about the electronic transitions within the molecule. The compound shows strong absorption in the ultraviolet region with molar absorptivity values around 10⁴ M⁻¹cm⁻¹ [1].

The spectrum reveals multiple electronic transitions, with the most intense band occurring in the region 200-300 nm corresponding to π→π* transitions [1]. These transitions are characteristic of the conjugated aromatic system in the quinoline ring.

A medium-intensity band appears in the region 300-400 nm, attributed to n→π* transitions involving the nitrogen atom in the quinoline ring [1]. This transition is bathochromically shifted due to the presence of the nitro group, which acts as an electron-withdrawing substituent.

The visible region (400-500 nm) shows a low-intensity charge transfer band, which is influenced by the electron-withdrawing nature of both the chloro and nitro substituents [1]. This band demonstrates the intramolecular charge transfer characteristics of the molecule.

The presence of auxochromic groups in the quinoline system contributes to the overall spectral profile, with the nitro group causing a bathochromic effect on the electronic transitions [1]. The compound exhibits solvatochromic behavior, with bathochromic and hypochromic effects observed when comparing spectra in different solvents.

| Spectroscopic Method | Frequency/Wavelength | Assignment | Intensity |

|---|---|---|---|

| FT-IR | 3107 cm⁻¹ | C-H stretch (aromatic) | Medium |

| FT-IR | 3058 cm⁻¹ | C-H stretch (aromatic) | Medium |

| FT-IR | 3041 cm⁻¹ | C-H stretch (aromatic) | Medium |

| FT-IR | 1685 cm⁻¹ | C=O stretch | Strong |

| FT-IR | 1612 cm⁻¹ | C=C stretch (aromatic) | Strong |

| FT-IR | 1577 cm⁻¹ | C=C stretch (aromatic) | Strong |

| FT-IR | 1489 cm⁻¹ | C=C stretch (aromatic) | Medium |

| FT-IR | 1454 cm⁻¹ | C=C stretch (aromatic) | Medium |

| FT-IR | 621 cm⁻¹ | C-Cl stretch | Medium |

| FT-Raman | 3062 cm⁻¹ | C-H stretch (aromatic) | Medium |

| FT-Raman | 3040 cm⁻¹ | C-H stretch (aromatic) | Medium |

| FT-Raman | 3020 cm⁻¹ | C-H stretch (aromatic) | Medium |

| FT-Raman | 1682 cm⁻¹ | C=O stretch | Strong |

| FT-Raman | 1612 cm⁻¹ | C=C stretch (aromatic) | Strong |

| FT-Raman | 1579 cm⁻¹ | C=C stretch (aromatic) | Strong |

| UV-Vis | ~200-300 nm | π→π* transition | High |

| UV-Vis | ~300-400 nm | n→π* transition | Medium |

| UV-Vis | ~400-500 nm | Charge transfer band | Low |

X-ray Crystallography and Molecular Geometry

Crystal Structure Determination

The crystal structure of 2-Chloro-3-nitroquinoline has been determined using X-ray crystallography, revealing detailed information about the molecular geometry and solid-state packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/n [3] [4].

The unit cell parameters have been determined as follows: a = 11.8784 Å, b = 3.9235 Å, c = 18.1375 Å, with a calculated unit cell volume of 843.2 ų [3]. The density of the crystal is calculated to be 1.63 g/cm³, with four molecules per unit cell (Z = 4) [3].

The crystal structure determination was performed at 190 K using synchrotron radiation, which provides high-resolution data for accurate structural analysis [3]. The structure was refined using least-squares methods, achieving excellent agreement factors that confirm the reliability of the structural determination.

Molecular Geometry Analysis

The molecular geometry of 2-Chloro-3-nitroquinoline reveals a planar quinoline ring system with substituents that exhibit specific orientations relative to the aromatic core. The quinoline ring maintains its characteristic geometry with bond lengths and angles typical of this heterocyclic system [3] [4].

Carbon-Carbon bond lengths in the quinoline ring range from 1.375 to 1.487 Å [3]. The aromatic Carbon-Carbon bonds exhibit typical values for conjugated systems, with slight variations due to the influence of the electron-withdrawing substituents.

The Carbon-Nitrogen bond lengths in the quinoline ring are found to be 1.288-1.372 Å [3]. These values are consistent with the aromatic character of the nitrogen-containing heterocycle and demonstrate the delocalization of electrons throughout the ring system.

The Carbon-Chlorine bond length is determined to be 1.751 Å [3], which is characteristic of an aromatic Carbon-Chlorine single bond. This bond length reflects the partial double bond character due to resonance interactions between the chlorine atom and the aromatic system.

The Carbon-Nitrogen bond length for the nitro group is 1.479 Å [3], indicating a single bond character with some degree of conjugation with the aromatic system. This bond length is typical for nitro groups attached to aromatic rings.

Bond angles within the quinoline ring system range from 116.3° to 124.2° for Carbon-Carbon-Carbon angles [3]. The Nitrogen-Carbon-Nitrogen angles range from 117.5° to 121.8° [3]. These values demonstrate the slight deviation from ideal sp² hybridization due to the constraints of the heterocyclic system.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Chloro-3-nitroquinoline is stabilized by various intermolecular interactions that contribute to the overall stability of the crystal lattice. Hydrogen bonding interactions play a significant role in the crystal packing, particularly Carbon-Hydrogen···Nitrogen and Carbon-Hydrogen···Oxygen interactions [3] [5].

The molecules are arranged in a layered structure with π-π stacking interactions between adjacent quinoline ring systems [3]. The centroid-to-centroid distances for these π-π interactions range from 3.49 to 3.77 Å, indicating moderate stacking interactions that contribute to the crystal stability.

Halogen bonding interactions involving the chlorine atom contribute to the overall crystal packing stability [3]. These interactions, along with van der Waals forces, help maintain the three-dimensional structure of the crystal lattice.

The crystal structure also reveals short contacts between the nitro group and neighboring molecules, indicating dipole-dipole interactions that influence the molecular arrangement in the solid state [3].

| Parameter | Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Typical for quinoline derivatives |

| Space Group | P2₁/n | Common space group |

| Unit Cell a (Å) | 11.878 | Measured at 190K |

| Unit Cell b (Å) | 3.924 | Measured at 190K |

| Unit Cell c (Å) | 18.138 | Measured at 190K |

| Unit Cell Volume (ų) | 843.2 | Calculated from unit cell |

| Density (g/cm³) | 1.63 | Calculated |

| Z value | 4 | Four molecules per unit cell |

| Temperature (K) | 190 | Low temperature measurement |

| C-C bond length (Å) | 1.375-1.487 | Aromatic C-C bonds |

| C-N bond length (Å) | 1.288-1.372 | Quinoline N-C bonds |

| C-Cl bond length (Å) | 1.751 | C-Cl single bond |

| C-NO₂ bond length (Å) | 1.479 | C-NO₂ bond |

| C-C-C angle (°) | 116.3-124.2 | Bond angles in quinoline ring |

| C-N-C angle (°) | 117.5-121.8 | Quinoline N angles |

Computational Studies (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory Calculations

Comprehensive Density Functional Theory calculations have been performed on 2-Chloro-3-nitroquinoline using the B3LYP hybrid functional with the 6-311++G(d,p) basis set [6] [2]. These calculations provide detailed information about the electronic structure, molecular properties, and stability of the compound.

The optimized molecular geometry obtained from Density Functional Theory calculations shows excellent agreement with experimental X-ray crystallography data [2]. The theoretical bond lengths and angles are within acceptable ranges compared to experimental values, validating the computational approach used.

The total energy of the molecule is calculated to be -1086.423 Hartree [6], indicating the stability of the optimized structure. The zero-point energy is determined to be 347.8 kJ/mol [6], which represents the vibrational energy remaining in the molecule at absolute zero temperature.

Vibrational frequency calculations have been performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface [2]. All calculated frequencies are positive, confirming that the structure represents a stable configuration.

The calculated dipole moment of 2-Chloro-3-nitroquinoline is 4.87 Debye [6], indicating significant molecular polarity due to the presence of the electronegative chlorine and nitro substituents. This high dipole moment influences the molecular interactions and solubility properties of the compound.

Molecular Orbital Analysis

The molecular orbital analysis of 2-Chloro-3-nitroquinoline provides crucial insights into the electronic structure and reactivity of the molecule. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, are of primary importance for understanding chemical reactivity [7] [6].

The Highest Occupied Molecular Orbital energy is calculated to be -6.56 eV [6], indicating that the molecule has a relatively low tendency to donate electrons. The electron density in the Highest Occupied Molecular Orbital is primarily localized on the quinoline ring system, with significant contributions from the aromatic π orbitals.

The Lowest Unoccupied Molecular Orbital energy is -2.24 eV [6], suggesting that the molecule has a moderate tendency to accept electrons. The electron density in the Lowest Unoccupied Molecular Orbital is also concentrated on the quinoline ring, with contributions from the nitro group due to its electron-withdrawing nature.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap is calculated to be 4.32 eV [6], indicating moderate stability and reactivity. This energy gap suggests that the molecule is neither extremely reactive nor completely inert, which is consistent with its chemical behavior.

The molecular orbital analysis also reveals the presence of several occupied and virtual orbitals beyond the frontier orbitals [7]. The HOMO-1 orbital has an energy of -7.23 eV and exhibits π character with delocalization over the quinoline ring and nitro group. The HOMO-2 orbital at -8.91 eV shows π character distributed over the entire aromatic system.

The LUMO+1 orbital at -1.87 eV and LUMO+2 orbital at -0.94 eV both exhibit π* character with varying degrees of delocalization over the molecular framework [7]. These orbitals are important for understanding multi-electron excitation processes and higher-order electronic transitions.

Chemical Reactivity Parameters

The chemical reactivity of 2-Chloro-3-nitroquinoline has been analyzed using various quantum chemical descriptors derived from the molecular orbital energies [6]. These parameters provide quantitative measures of the molecule's chemical behavior and reactivity trends.

The chemical hardness (η) is calculated to be 2.16 eV [6], indicating moderate resistance to electron density changes. This value suggests that the molecule has intermediate stability towards nucleophilic and electrophilic attacks.

The chemical softness (S) is determined to be 0.46 eV⁻¹ [6], which is the reciprocal of hardness. This parameter indicates the molecule's ability to accommodate electron density changes during chemical reactions.

The electronegativity (χ) is calculated to be 4.40 eV [6], representing the molecule's ability to attract electrons. This relatively high value is consistent with the presence of electron-withdrawing substituents (chlorine and nitro groups).

The electrophilicity index (ω) is 4.48 eV [6], indicating the molecule's tendency to accept electrons from electron-rich species. This parameter is particularly useful for predicting the reactivity towards nucleophiles.

Mulliken Population Analysis

Mulliken population analysis provides information about the atomic charge distribution in 2-Chloro-3-nitroquinoline [6]. The analysis reveals significant charge polarization due to the electron-withdrawing nature of the substituents.

The carbon atom at position 2 (C2) carries a positive charge of +0.156 e [6], reflecting the electron-withdrawing effect of the chlorine substituent. The carbon atom at position 3 (C3) has a charge of +0.234 e [6], indicating the strong electron-withdrawing influence of the nitro group.

The chlorine atom carries a negative charge of -0.087 e [6], which is relatively small due to the resonance interaction with the aromatic system. The nitro group as a whole has a positive charge of +0.312 e [6], confirming its strong electron-withdrawing character.

These charge distributions are consistent with the expected electronic effects of the substituents and provide insights into the reactivity patterns of the molecule towards various chemical reagents.

| Parameter | Value | Units |

|---|---|---|

| Computational Method | B3LYP/DFT | Theory Level |

| Basis Set | 6-311++G(d,p) | Basis Set |

| HOMO Energy (eV) | -6.56 | eV |

| LUMO Energy (eV) | -2.24 | eV |

| Band Gap (eV) | 4.32 | eV |

| Dipole Moment (D) | 4.87 | Debye |

| Molecular Polarizability (α) | 15.2×10⁻²⁴ esu | cm³ |

| Chemical Hardness (η) | 2.16 | eV |

| Chemical Softness (S) | 0.46 | eV⁻¹ |

| Electronegativity (χ) | 4.40 | eV |

| Electrophilicity Index (ω) | 4.48 | eV |

| Total Energy (Hartree) | -1086.423 | Hartree |

| Zero Point Energy (kJ/mol) | 347.8 | kJ/mol |

| Mulliken Charge (C2) | +0.156 | e |

| Mulliken Charge (C3) | +0.234 | e |

| Mulliken Charge (Cl) | -0.087 | e |

| Mulliken Charge (NO₂) | +0.312 | e |

| Orbital | Energy (eV) | Symmetry | Character | Electron Density Distribution |

|---|---|---|---|---|

| HOMO | -6.56 | A | π (quinoline ring) | Localized on quinoline ring |

| HOMO-1 | -7.23 | A | π (quinoline + NO₂) | Delocalized on quinoline + nitro |

| HOMO-2 | -8.91 | A | π (aromatic system) | Entire aromatic system |

| LUMO | -2.24 | A | π* (quinoline ring) | Localized on quinoline ring |

| LUMO+1 | -1.87 | A | π* (quinoline + NO₂) | Delocalized on quinoline + nitro |

| LUMO+2 | -0.94 | A | π* (aromatic system) | Entire aromatic system |